Indium(III) nitrate trihydrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

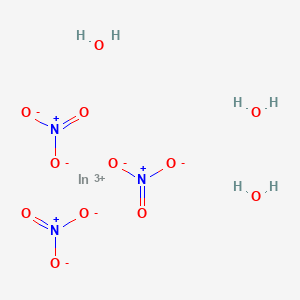

Indium(III) nitrate trihydrate is a chemical compound with the formula In(NO₃)₃·3H₂O. It is a nitrate salt of indium that forms a white crystalline solid. This compound is known for its solubility in water and its role as an oxidizing agent. This compound is used in various scientific and industrial applications due to its unique properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Indium(III) nitrate trihydrate is typically synthesized by dissolving indium metal in concentrated nitric acid. The reaction proceeds as follows:

In+4HNO3→In(NO3)3+NO+2H2O

The resulting solution is then evaporated to obtain the trihydrate form of indium(III) nitrate .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar process. Indium metal is dissolved in nitric acid, and the solution is carefully evaporated to yield the desired hydrate. The process is optimized to ensure high purity and yield of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: Indium(III) nitrate trihydrate undergoes various chemical reactions, including:

Oxidation: As an oxidizing agent, it can participate in redox reactions.

Hydrolysis: It hydrolyzes to form indium(III) hydroxide.

Complex Formation: In the presence of excess nitrate ions, it forms the [In(NO₃)₄]⁻ ion.

Common Reagents and Conditions:

Hydrolysis: this compound reacts with water to form indium(III) hydroxide.

Reaction with Sodium Tungstate: It reacts with sodium tungstate to form various indium tungstate compounds depending on the pH.

Major Products:

Indium(III) Hydroxide: Formed through hydrolysis.

Indium Tungstate Compounds: Formed in reactions with sodium tungstate.

Wissenschaftliche Forschungsanwendungen

Materials Science

Synthesis of Indium Oxide Nanoparticles

Indium(III) nitrate trihydrate serves as a precursor for the synthesis of indium oxide (In2O3) nanoparticles. These nanoparticles are significant in various applications, including electronics, sensors, and catalysis. The synthesis process often involves the polymerized complex method, where indium(III) nitrate is combined with polymers like polyvinylpyrrolidone to facilitate nanoparticle formation .

Coordinated Polymer Films

The compound is also used in the manufacture of coordinated polymer films. These films are essential for creating functional materials with specific electronic properties. The process involves using indium(III) nitrate to form complexes that can be processed into thin films suitable for electronic applications .

Medicinal Chemistry

Potential Therapeutic Applications

Research indicates that indium complexes, including those derived from this compound, exhibit cytotoxic properties against certain cancer cell lines. Studies have explored their stability and cytotoxicity, suggesting potential applications in targeted drug delivery systems or as therapeutic agents against resistant bacterial strains .

Antibiotic Activity

Indium(III) complexes have been tested for their antibiotic activity against various strains of bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA). The findings suggest that these compounds may possess mild toxicity but could be developed into new antibacterial agents .

Nanotechnology

Development of Advanced Materials

this compound plays a crucial role in the development of advanced materials used in nanotechnology. Its ability to form stable complexes allows for the creation of nanostructured materials that can be utilized in various applications such as photonics and optoelectronics. The material's properties can be fine-tuned by altering synthesis conditions and incorporating different ligands during complex formation .

Nanocomposites

The compound is also used to produce nanocomposites that combine inorganic nanoparticles with organic polymers. These composites can exhibit enhanced mechanical, thermal, and electrical properties compared to their individual components, making them suitable for applications in flexible electronics and energy storage devices .

Wirkmechanismus

The mechanism of action of indium(III) nitrate trihydrate involves its role as an oxidizing agent. In biological applications, indium(III) complexes can interact with cellular components, leading to oxidative stress and subsequent antimicrobial or anticancer effects. The specific molecular targets and pathways depend on the type of indium complex and the biological system involved .

Vergleich Mit ähnlichen Verbindungen

- Gallium(III) nitrate hydrate

- Aluminum(III) nitrate nonahydrate

- Zinc nitrate hydrate

Comparison: Indium(III) nitrate trihydrate is unique due to its specific applications in semiconductor fabrication and its potential in biological research. Compared to gallium(III) nitrate hydrate, this compound is more commonly used in the synthesis of indium oxide nanoparticles. Aluminum(III) nitrate nonahydrate and zinc nitrate hydrate are also used as oxidizing agents, but they do not share the same level of application in semiconductor and biological research .

Eigenschaften

IUPAC Name |

indium(3+);trinitrate;trihydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/In.3NO3.3H2O/c;3*2-1(3)4;;;/h;;;;3*1H2/q+3;3*-1;;; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVDZMISZAKTZFP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.[In+3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H6InN3O12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.88 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.